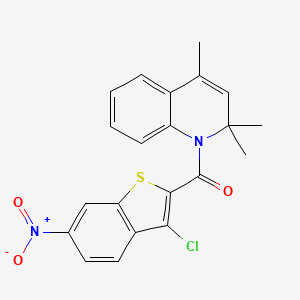
(3-chloro-6-nitro-1-benzothiophen-2-yl)(2,2,4-trimethylquinolin-1(2H)-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Chloro-6-nitro-1-benzothiophene-2-carbonyl)-2,2,4-trimethyl-1,2-dihydroquinoline is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a benzothiophene ring substituted with chloro and nitro groups, and a dihydroquinoline moiety. The presence of these functional groups imparts distinct chemical and physical properties to the compound.
Vorbereitungsmethoden
The synthesis of 1-(3-chloro-6-nitro-1-benzothiophene-2-carbonyl)-2,2,4-trimethyl-1,2-dihydroquinoline typically involves multi-step organic reactions. The initial step often includes the preparation of 3-chloro-6-nitro-1-benzothiophene-2-carbonyl chloride, which is then reacted with 2,2,4-trimethyl-1,2-dihydroquinoline under specific conditions to yield the final product. The reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yield and purity .
Analyse Chemischer Reaktionen
1-(3-Chloro-6-nitro-1-benzothiophene-2-carbonyl)-2,2,4-trimethyl-1,2-dihydroquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like hydrogen gas in the presence of a catalyst, resulting in the reduction of the nitro group to an amine.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions, forming different derivatives. Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various nucleophiles. .
Wissenschaftliche Forschungsanwendungen
1-(3-Chloro-6-nitro-1-benzothiophene-2-carbonyl)-2,2,4-trimethyl-1,2-dihydroquinoline has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Industry: Used in the development of new materials and as an intermediate in the production of specialty chemicals
Wirkmechanismus
The mechanism of action of 1-(3-chloro-6-nitro-1-benzothiophene-2-carbonyl)-2,2,4-trimethyl-1,2-dihydroquinoline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
1-(3-Chloro-6-nitro-1-benzothiophene-2-carbonyl)-2,2,4-trimethyl-1,2-dihydroquinoline can be compared with similar compounds such as:
3-Chloro-6-nitro-1-benzothiophene-2-carbonyl chloride: Shares a similar benzothiophene core but lacks the dihydroquinoline moiety.
2,2,4-Trimethyl-1,2-dihydroquinoline: Contains the dihydroquinoline structure but lacks the benzothiophene ring. The uniqueness of 1-(3-chloro-6-nitro-1-benzothiophene-2-carbonyl)-2,2,4-trimethyl-1,2-dihydroquinoline lies in its combined structural features, which confer distinct chemical and biological properties
Eigenschaften
Molekularformel |
C21H17ClN2O3S |
|---|---|
Molekulargewicht |
412.9 g/mol |
IUPAC-Name |
(3-chloro-6-nitro-1-benzothiophen-2-yl)-(2,2,4-trimethylquinolin-1-yl)methanone |
InChI |
InChI=1S/C21H17ClN2O3S/c1-12-11-21(2,3)23(16-7-5-4-6-14(12)16)20(25)19-18(22)15-9-8-13(24(26)27)10-17(15)28-19/h4-11H,1-3H3 |
InChI-Schlüssel |
PDBJFHMDKVEYDP-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(N(C2=CC=CC=C12)C(=O)C3=C(C4=C(S3)C=C(C=C4)[N+](=O)[O-])Cl)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-Amino-3-ethyl-4-(3-nitrophenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B11651874.png)
![1,3-Benzodioxol-5-ylmethyl 4-[2-(benzyloxy)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B11651881.png)
![dimethyl 2-[1-(2-ethylbutanoyl)-6-methoxy-2,2-dimethyl-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene]-1,3-dithiole-4,5-dicarboxylate](/img/structure/B11651884.png)
![2,6-Dimethyl-4-[(4-nitrophenyl)sulfonyl]morpholine](/img/structure/B11651888.png)
![(5Z)-5-{3-[(4-chlorobenzyl)oxy]-4-methoxybenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11651898.png)
![2-[4-(furan-2-yl)-3H-1,5-benzodiazepin-2-yl]-4-methylphenol](/img/structure/B11651904.png)
![(5Z)-1-ethyl-5-[(2Z)-3-(2-nitrophenyl)prop-2-en-1-ylidene]-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B11651910.png)
![Ethyl 6-bromo-5-[(4-fluorophenyl)methoxy]-2-phenyl-1-benzofuran-3-carboxylate](/img/structure/B11651918.png)
![(6Z)-2-ethyl-5-imino-6-{3-iodo-5-methoxy-4-[2-(3-methylphenoxy)ethoxy]benzylidene}-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11651919.png)
![(6Z)-2-cyclohexyl-6-({1-[2-(2,6-dimethylphenoxy)ethyl]-1H-indol-3-yl}methylidene)-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11651929.png)


![2-{4-[2-(3,4-dimethylphenoxy)ethoxy]-3-methoxyphenyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11651936.png)
![N,2-dimethyl-5-{(4Z)-4-[(2-methylphenyl)imino]-3,4-dihydrophthalazin-1-yl}benzenesulfonamide](/img/structure/B11651947.png)
